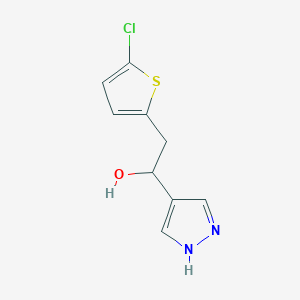

2-(5-Chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Description

2-(5-Chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a chlorinated thiophene ring linked to a pyrazole moiety via an ethanol bridge. The 5-chlorothiophen-2-yl group contributes electron-withdrawing properties and aromatic stability, while the pyrazole ring provides a nitrogen-rich scaffold conducive to hydrogen bonding and metal coordination. This structural combination is common in medicinal chemistry, particularly in the design of kinase inhibitors and antimicrobial agents . The hydroxyl group on the ethanol chain enhances solubility, a critical factor in bioavailability.

Properties

Molecular Formula |

C9H9ClN2OS |

|---|---|

Molecular Weight |

228.70 g/mol |

IUPAC Name |

2-(5-chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethanol |

InChI |

InChI=1S/C9H9ClN2OS/c10-9-2-1-7(14-9)3-8(13)6-4-11-12-5-6/h1-2,4-5,8,13H,3H2,(H,11,12) |

InChI Key |

OJTXJIZBBFYJLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CC(C2=CNN=C2)O |

Origin of Product |

United States |

Biological Activity

2-(5-Chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, with the molecular formula C9H9ClN2OS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives that have been investigated for various pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.

- Molecular Formula : C9H9ClN2OS

- Molecular Weight : 228.70 g/mol

- IUPAC Name : 2-(5-chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethanol

Antimicrobial Activity

Research has indicated that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate effectiveness against a range of bacteria and fungi. The antimicrobial activity can be attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Study : A study conducted on related pyrazole derivatives found that they exhibited considerable antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as Gentamicin .

Antioxidant Activity

The antioxidant potential of 2-(5-Chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol has been evaluated using various assays, including the DPPH radical scavenging assay. Compounds with similar structures have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Research Findings : In vitro studies demonstrated that the compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity. The IC50 values were compared favorably against known antioxidants like Trolox .

Anti-inflammatory Activity

Inflammation is a common underlying factor in many chronic diseases. Pyrazole derivatives have been studied for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Evidence : In vitro assays revealed that compounds similar to 2-(5-Chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol effectively inhibited COX enzymes, leading to a decrease in prostaglandin synthesis, thereby reducing inflammation .

The biological activities of 2-(5-Chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol are likely mediated through several mechanisms:

- Interaction with Enzymes : Binding to active sites of enzymes involved in metabolic pathways.

- Membrane Disruption : Altering membrane integrity in microbial cells.

- Radical Scavenging : Neutralizing free radicals through electron donation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include derivatives with variations in substituents, ring systems, and functional groups. Key comparisons are summarized below:

Key Differences and Implications

Substituent Effects: The 5-chlorothiophene group in the target compound offers a balance of steric bulk and electronic effects compared to bromine in or fluorine in . Chlorine’s smaller atomic radius reduces steric hindrance, favoring interactions with hydrophobic binding pockets.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogous pyrazole-thiophene hybrids, such as hydrazine-mediated cyclization (as in ) or acid-catalyzed condensations (as in ). However, the hydroxyl group may require protective strategies during synthesis to avoid side reactions.

Biological Relevance :

- Pyrazole-thiophene hybrids are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) due to their ability to mimic ATP’s purine motif . The hydroxyl group in the target compound could facilitate interactions with catalytic aspartate residues in kinases.

- Brominated analogs (e.g., ) exhibit higher molecular weights and altered pharmacokinetics, while fluorinated derivatives (e.g., ) often show improved metabolic stability and blood-brain barrier penetration.

Spectroscopic and Crystallographic Data :

- While elemental analysis data for the target compound are absent in the evidence, its analogs (e.g., ) typically show <2% deviation in calculated vs. found C/H/N percentages, confirming synthetic purity.

- Crystallographic studies of similar compounds (e.g., ) rely on programs like SHELXL , which refine structures with high precision, suggesting the target compound’s structure could be resolved using these tools.

Research Findings and Gaps

- Activity Data: No direct biological data for the target compound are provided in the evidence. However, analogs like 3a in show antimicrobial activity (MIC: 2–8 µg/mL against S.

- Thermodynamic Stability : Thiophene-pyrazole hybrids generally exhibit melting points between 150–250°C, as seen in , implying moderate thermal stability for the target compound.

- Unanswered Questions: The impact of the hydroxyl group’s position on the ethanol chain remains unexplored. Comparative studies with regioisomers (e.g., 1-(pyrazol-4-yl)-2-(thiophen-2-yl)propan-1-ol) could clarify structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.